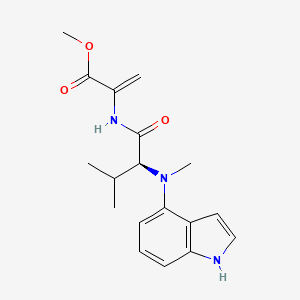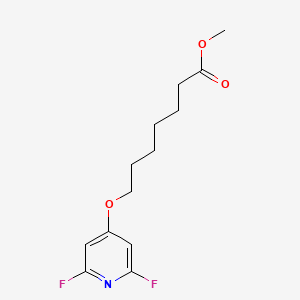
Methyl 7-((2,6-difluoropyridin-4-YL)oxy)heptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7-((2,6-difluoropyridin-4-YL)oxy)heptanoate is a clear, colorless liquid with a molecular formula of C13H17F2NO3 and a molecular weight of 273.28 g/mol . This compound is known for its high purity, typically maintained at a minimum of 95%, ensuring reliable and consistent results in research and development projects .
Métodos De Preparación
The synthesis of Methyl 7-((2,6-difluoropyridin-4-YL)oxy)heptanoate involves several steps. One common synthetic route includes the reaction of 2,6-difluoropyridine with heptanoic acid in the presence of a suitable catalyst. The reaction conditions often involve elevated temperatures and the use of solvents such as dichloromethane or toluene . Industrial production methods may involve bulk manufacturing processes, sourcing, and procurement to ensure the availability of high-purity compounds .
Análisis De Reacciones Químicas
Methyl 7-((2,6-difluoropyridin-4-YL)oxy)heptanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Aplicaciones Científicas De Investigación
Methyl 7-((2,6-difluoropyridin-4-YL)oxy)heptanoate has a wide range of applications in scientific research, including:
Biology: The compound is utilized in biological studies to investigate its effects on various biological pathways and molecular targets.
Medicine: Research into potential therapeutic applications, including its role in drug development and pharmacological studies.
Mecanismo De Acción
The mechanism of action of Methyl 7-((2,6-difluoropyridin-4-YL)oxy)heptanoate involves its interaction with specific molecular targets and pathways. The compound’s fluorinated pyridine moiety allows it to form strong interactions with various biological molecules, potentially inhibiting or modulating their activity. These interactions can lead to changes in cellular processes and biochemical pathways .
Comparación Con Compuestos Similares
Methyl 7-((2,6-difluoropyridin-4-YL)oxy)heptanoate can be compared with other similar compounds, such as:
Methyl 7-((2,6-dichloropyridin-4-YL)oxy)heptanoate: Similar structure but with chlorine atoms instead of fluorine.
Methyl 7-((2,6-dibromopyridin-4-YL)oxy)heptanoate: Contains bromine atoms instead of fluorine.
Methyl 7-((2,6-diiodopyridin-4-YL)oxy)heptanoate: Iodine atoms replace the fluorine atoms.
The uniqueness of this compound lies in its fluorinated structure, which imparts distinct chemical and biological properties compared to its halogenated analogs .
Propiedades
Fórmula molecular |
C13H17F2NO3 |
|---|---|
Peso molecular |
273.28 g/mol |
Nombre IUPAC |
methyl 7-(2,6-difluoropyridin-4-yl)oxyheptanoate |
InChI |
InChI=1S/C13H17F2NO3/c1-18-13(17)6-4-2-3-5-7-19-10-8-11(14)16-12(15)9-10/h8-9H,2-7H2,1H3 |
Clave InChI |
WFHMKNOMHIKBKT-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCCCCOC1=CC(=NC(=C1)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



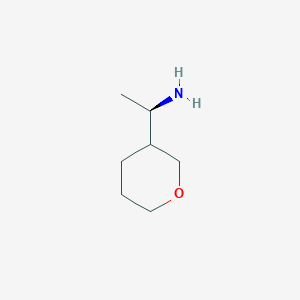

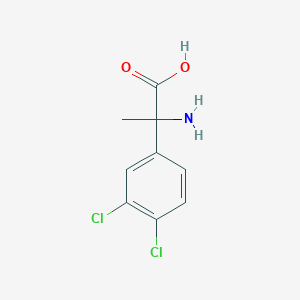
![(R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)propan-1-amine](/img/structure/B13054875.png)
![2-(3-(Trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazin-7(8H)-YL)pyrimidine-5-carboxylic acid](/img/structure/B13054886.png)
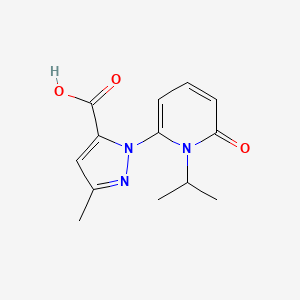
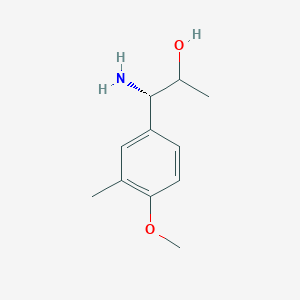
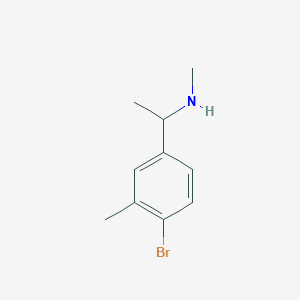
![1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]acetone](/img/structure/B13054898.png)
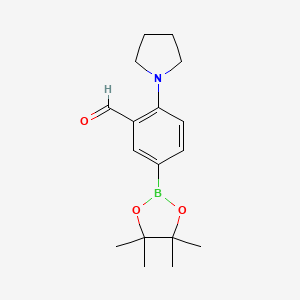
![Tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate hydrochloride](/img/structure/B13054904.png)

